molecular formula C16H13BO2 B8212427 (3-Phenylnaphthalen-1-yl)boronic acid

(3-Phenylnaphthalen-1-yl)boronic acid

Cat. No.: B8212427
M. Wt: 248.1 g/mol
InChI Key: JCXIXVOTTRHVQT-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organoboron Compounds as Synthetic Intermediates

The history of organoboron chemistry can be traced back to the 19th century, but its synthetic utility was not fully realized until the pioneering work of Herbert C. Brown in the mid-20th century. His exploration of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, revolutionized the way chemists could introduce boron into organic molecules. This work, for which he was a co-recipient of the 1979 Nobel Prize in Chemistry, laid the foundation for the widespread use of organoboranes as versatile synthetic intermediates. Initially, the focus was on the subsequent oxidation or protonolysis of the carbon-boron bond to yield alcohols or alkanes with defined stereochemistry. However, the true potential of organoboron compounds, particularly boronic acids, was yet to be fully unlocked.

The Pivotal Role of Arylboronic Acids in Carbon-Carbon Bond Formation Methodologies

A paradigm shift in the application of organoboron chemistry came with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, demonstrated the remarkable ability of organoboron compounds, especially arylboronic acids, to participate in the formation of carbon-carbon bonds with organic halides. wikipedia.org This reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. wikipedia.org

The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Arylboronic acids are particularly favored for this reaction due to their stability, commercial availability, and ease of handling. This powerful C-C bond-forming strategy has become a cornerstone of modern organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research and Materials Science

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are of significant interest in various scientific disciplines. The extended π-conjugated system of the naphthalene core imparts unique photophysical and electronic properties, making these compounds valuable building blocks in materials science. They are frequently incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors.

In medicinal chemistry, the naphthalene scaffold is a common motif in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anticancer. The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The synthesis of these functionalized naphthalene derivatives often relies on modern cross-coupling methodologies where naphthalenylboronic acids are key intermediates.

Contextualizing (3-Phenylnaphthalen-1-yl)boronic Acid within Advanced Arylboronic Acid Chemistry

This compound represents a sophisticated building block within the broader class of arylboronic acids. Its structure combines the reactive boronic acid moiety with a phenylnaphthalene scaffold, offering a unique combination of steric and electronic properties. This specific arrangement of a phenyl group on the naphthalene ring at the 3-position and the boronic acid at the 1-position provides a distinct steric environment around the reactive C-B bond, which can influence its reactivity in cross-coupling reactions.

While extensive research on this specific isomer is not widely documented in peer-reviewed literature, its availability from commercial suppliers suggests its utility as a specialized reagent in targeted synthetic applications. Phenylnaphthalene boronic acids, in general, are employed in the synthesis of highly conjugated organic materials for electronic applications and as precursors to complex ligands for catalysis. The strategic placement of the phenyl and boronic acid groups in this compound allows for the introduction of this bulky and electronically rich fragment into larger molecular frameworks, potentially leading to materials with tailored photophysical properties or pharmaceuticals with specific biological targets. Its application in advanced synthesis would likely leverage the established reactivity of arylboronic acids in reactions such as the Suzuki-Miyaura coupling to create sterically hindered biaryl linkages, which can be crucial for controlling the conformation and properties of the final product.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₃BO₂
Molecular Weight 248.09 g/mol
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like THF, DMF, and DMSO.
Reactivity Participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Properties

IUPAC Name

(3-phenylnaphthalen-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXIXVOTTRHVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=CC=CC=C12)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Catalytic Transformations of 3 Phenylnaphthalen 1 Yl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org For (3-Phenylnaphthalen-1-yl)boronic acid, this reaction provides a powerful tool for the synthesis of highly substituted biaryl and polyaromatic compounds.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential for this step to occur. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the 3-phenylnaphthalen-1-yl group to the palladium, displacing the halide. youtube.comdeepdyve.com The exact mechanism of transmetalation can be complex and is influenced by the nature of the reactants, ligands, and reaction conditions. nih.govresearchgate.net

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the biaryl product and regenerates the active palladium(0) catalyst. libretexts.org For reductive elimination to occur, the two organic groups on the palladium center typically need to be in a cis orientation. youtube.com

This compound can be coupled with a wide range of organic halides and triflates. The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. libretexts.org

Aryl Halides: A variety of aryl chlorides, bromides, and iodides can be used as coupling partners. Aryl halides substituted with both electron-donating and electron-withdrawing groups are generally well-tolerated. researchgate.netresearchgate.net

Heteroaryl Halides: Heterocyclic halides are also suitable substrates, allowing for the synthesis of complex heteroaromatic structures.

Vinyl Halides: Coupling with vinyl halides proceeds with retention of the double bond stereochemistry. harvard.edu

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its compatibility with a wide array of functional groups, including esters, ketones, amides, nitriles, and nitro groups. This tolerance minimizes the need for protecting groups in complex syntheses. libretexts.org

The following table provides illustrative examples of the types of coupling partners that can be used with boronic acids in Suzuki-Miyaura reactions.

Coupling Partner TypeExample SubstrateFunctional Group Tolerance
Aryl Bromide4-BromoanisoleEther
Aryl Iodide1-Iodo-4-nitrobenzeneNitro
Aryl Chloride4-ChlorobenzonitrileNitrile
Heteroaryl Bromide2-BromopyridineAmine
Vinyl Bromide(E)-1-Bromo-2-phenyletheneAlkene

The choice of palladium catalyst and ligand is critical for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of this compound.

Palladium Precatalysts: A variety of palladium(0) and palladium(II) precatalysts can be employed, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Precatalysts are designed to generate the active Pd(0) species in situ.

Ligand Design: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle, and influencing the selectivity of the reaction. For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often preferred. beilstein-journals.org Examples of effective ligands include:

Trialkylphosphines: Such as tricyclohexylphosphine (B42057) (PCy₃).

Biarylphosphines: Such as SPhos and XPhos, which are known to be highly effective for challenging cross-coupling reactions. nih.gov

N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands for Suzuki-Miyaura reactions.

The following table summarizes some common catalyst and ligand systems used in Suzuki-Miyaura reactions.

Palladium PrecatalystLigandTypical Application
Pd(OAc)₂SPhosCross-coupling of sterically hindered aryl chlorides.
Pd₂(dba)₃XPhosGeneral cross-coupling of aryl and heteroaryl halides.
Pd(PPh₃)₄-Standard couplings with aryl bromides and iodides.

The choice of base and solvent significantly impacts the efficiency of the Suzuki-Miyaura reaction and the prevalence of side reactions. hes-so.chresearchgate.net

Base: The base is required to activate the boronic acid for transmetalation. deepdyve.com The strength and nature of the base can influence the reaction rate and the occurrence of side reactions like protodeborylation. Common bases include:

Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

Phosphates: K₃PO₄

Hydroxides: NaOH, KOH

Fluorides: KF, CsF

The choice of base is often dependent on the specific substrates and catalyst system. For instance, weaker bases may be preferred for substrates with base-sensitive functional groups.

Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A variety of organic solvents and aqueous mixtures are used. Common solvents include:

Ethers: Dioxane, Tetrahydrofuran (THF) researchgate.net

Aromatic Hydrocarbons: Toluene

Amides: N,N-Dimethylformamide (DMF)

Alcohols: Isopropanol

Often, a mixture of an organic solvent and water is used, as the presence of water can enhance the reaction rate. researchgate.net

The following table shows the effect of different bases and solvents on the yield of a model Suzuki-Miyaura reaction.

BaseSolventYield (%)
Na₂CO₃Toluene/H₂O85
K₃PO₄Dioxane92
Cs₂CO₃THF95
NaOHMethanol/H₂O98 researchgate.net

Protodeborylation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom. wikipedia.org This process is often promoted by aqueous basic conditions and can be particularly problematic for sterically hindered or electronically activated boronic acids. nih.govacs.org Several strategies can be employed to mitigate protodeborylation:

Use of Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeborylation.

"Slow-Release" Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a low concentration of the free boronic acid in the reaction mixture, thus minimizing the rate of protodeborylation relative to the desired cross-coupling. nih.govwikipedia.org

Highly Active Catalysts: Employing highly active catalyst systems with bulky, electron-rich ligands can accelerate the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeborylation reaction. nih.govnih.govacs.org

Use of Additives: Additives such as copper(I) salts have been shown to be beneficial in some cases, particularly for challenging substrates. nih.govacs.org

Protecting Groups: In some instances, the boronic acid can be protected as a more stable derivative, such as a naphthalene-1,8-diaminato (dan)-substituted arylboron compound, which is more resistant to protodeborylation. nih.govacs.orgchemrxiv.orgchemrxiv.org

Regioselectivity: In cases where the coupling partners have multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. For example, in the coupling of dihaloarenes, selective mono-arylation can often be achieved. The inherent electronic and steric properties of the substrates also play a significant role in determining the regiochemical outcome. rsc.org

Stereoselectivity: When the Suzuki-Miyaura coupling leads to the formation of chiral products, such as atropisomeric biaryls, the stereoselectivity of the reaction becomes a critical consideration. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of these products. nih.gov The reductive elimination step is often the stereochemistry-determining step in such transformations. nih.gov The development of new chiral ligands continues to expand the scope of asymmetric Suzuki-Miyaura couplings. beilstein-journals.org

Sequential and Chemoselective Cross-Coupling Applications with Differentiated Boron Moieties

The strategic synthesis of complex organic molecules often necessitates sequential and chemoselective cross-coupling reactions. In this context, molecules bearing multiple boron functionalities with differentiated reactivity, such as a combination of a boronic acid and a boronic ester, are valuable synthons. strath.ac.uk While specific studies on this compound in such sequential couplings are not extensively detailed in the reviewed literature, the principles governing these transformations are well-established for other arylboronic acids and can be extrapolated.

Chemoselectivity in these systems is typically achieved by exploiting the different reactivity of various boron moieties. strath.ac.uk For instance, in a molecule containing both a boronic acid and a pinacol (B44631) boronic ester (BPin), the boronic acid group is generally more reactive in Suzuki-Miyaura couplings under specific conditions. strath.ac.uknih.gov This difference in reactivity can be controlled by manipulating reaction parameters such as the base, solvent, and temperature, allowing for the selective reaction of one boron group while the other remains intact for a subsequent transformation. strath.ac.ukresearchgate.net

Protecting group strategies are also employed to achieve chemoselectivity. One of the boron moieties can be "masked" with a protecting group that renders it unreactive under a given set of coupling conditions. After the first coupling reaction, the protecting group can be removed to "unmask" the second boron functionality for a subsequent coupling step. strath.ac.uk This approach, while effective, requires additional synthetic steps for protection and deprotection. strath.ac.uk

More advanced strategies focus on leveraging the kinetic control of transmetalation and controlling solution speciation to achieve chemoselectivity without the need for traditional protecting groups. strath.ac.uk By carefully selecting the reaction conditions, it is possible to favor the transmetalation of the more reactive boron species, leading to a selective cross-coupling. strath.ac.uknih.gov This approach has been demonstrated in the chemoselective Suzuki-Miyaura cross-coupling of diboron (B99234) systems, where a boronic acid can be selectively coupled in the presence of a BPin ester. strath.ac.uk Such methodologies could theoretically be applied to derivatives of this compound to enable the controlled, sequential introduction of different aryl or vinyl groups, leading to the synthesis of highly substituted and complex naphthalene (B1677914) frameworks.

Rhodium-Catalyzed Reactions Involving Naphthalene Arylboronic Acids

Rhodium catalysis offers a powerful tool for the formation of carbon-carbon bonds, and naphthalene arylboronic acids have emerged as versatile substrates in these transformations. These reactions often proceed via novel mechanistic pathways, leading to the construction of complex polycyclic aromatic systems.

Rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes provides an efficient route to highly substituted naphthalene and anthracene (B1667546) derivatives. nih.govacs.orgacs.orgnih.gov In this transformation, a rhodium catalyst, in the presence of a copper co-catalyst and an oxidant (often air), facilitates the [4+2] annulation of an arylboronic acid with two molecules of an alkyne. nih.govacs.org When naphthylboronic acids are employed as the starting material, this methodology allows for the synthesis of substituted anthracenes. acs.orgnih.gov For instance, the reaction of 2-naphthylboronic acid with an internal alkyne under rhodium catalysis can selectively yield 1,2,3,4-tetrasubstituted anthracene derivatives. acs.org This process represents a homologation of the naphthalene system to an anthracene core. acs.org The reaction is generally tolerant of a variety of functional groups on both the boronic acid and the alkyne, making it a versatile tool for the synthesis of a diverse range of polycyclic aromatic compounds. nih.gov

The table below summarizes representative examples of rhodium-catalyzed oxidative coupling of naphthylboronic acids with alkynes to yield substituted anthracenes. acs.org

Naphthylboronic AcidAlkyneProductYield (%)
2-Naphthylboronic acidDiphenylacetylene1,2,3,4-Tetraphenylanthracene77
6-Methoxy-2-naphthylboronic acidDiphenylacetylene1,2,3,4-Tetraphenyl-6-methoxyanthracene75

Data sourced from Organic Letters, 2009, 11 (22), pp 5198–5201. acs.org

The mechanism of the rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes is believed to proceed through a catalytic cycle involving several key steps. acs.org While the precise details can vary depending on the specific catalyst and substrates, a plausible pathway is as follows:

Transmetalation: The catalytic cycle is initiated by the transmetalation of the arylboronic acid with a Rh(III) species, which can be generated in situ from a Rh(I) precursor and a copper oxidant. This step forms an arylrhodium(III) intermediate. acs.orgnih.gov

Alkyne Insertion: The first molecule of the alkyne then inserts into the aryl-rhodium bond, forming a vinylrhodium(III) species. acs.org

Cyclorhodation and Second Alkyne Insertion: Subsequent cyclometalation and insertion of a second alkyne molecule leads to a rhodacycle intermediate. acs.org

Reductive Elimination: The final product is formed via reductive elimination from the rhodacycle, which regenerates a Rh(I) species. acs.org

Catalyst Regeneration: The Rh(I) species is then re-oxidized to the active Rh(III) catalyst by the copper co-catalyst and an external oxidant, such as air, allowing the catalytic cycle to continue. acs.org

This mechanistic pathway highlights the key role of the rhodium catalyst in orchestrating the formation of multiple carbon-carbon bonds in a single catalytic cycle, leading to the efficient construction of complex aromatic systems. acs.org

Other Metal-Catalyzed Cross-Coupling Analogues

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for arylboronic acids, the reactivity of this compound can potentially be extended to other metal-catalyzed transformations, such as Stille, Sonogashira, and Chan-Lam couplings.

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org Although this reaction typically utilizes organostannanes as the nucleophilic partner, the versatility of palladium catalysis suggests that under specific conditions, a boronic acid could potentially be involved in a similar transformation, or that (3-Phenylnaphthalen-1-yl)tin derivatives could be prepared and used in Stille couplings to access structures that are difficult to synthesize via other methods.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. While the direct participation of a boronic acid in a traditional Sonogashira coupling is not the standard protocol, the (3-Phenylnaphthalen-1-yl) moiety could be incorporated into a Sonogashira product by first converting the boronic acid to the corresponding halide (e.g., iodide or bromide) and then coupling it with a terminal alkyne. Conversely, the synthesis of alkynyl-substituted 3-phenylnaphthalenes could be envisioned through the Sonogashira coupling of a halo-3-phenylnaphthalene with a suitable alkyne.

Chan-Lam Coupling: The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an arylboronic acid and an amine or alcohol to form aryl amines or aryl ethers, respectively. organic-chemistry.orgwikipedia.orgresearchgate.netst-andrews.ac.uk This reaction is a valuable method for the formation of carbon-heteroatom bonds and is often complementary to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org this compound, as an arylboronic acid, is a suitable substrate for this transformation. The reaction would involve the coupling of this compound with a variety of N-H or O-H containing compounds in the presence of a copper catalyst, typically in air. organic-chemistry.orgwikipedia.org This would provide a direct route to 1-amino- and 1-alkoxy-3-phenylnaphthalene derivatives.

The table below outlines the potential coupling partners for this compound in Chan-Lam type couplings.

Coupling PartnerProduct Type
Primary and secondary aminesN-Aryl amines
AnilinesDiaryl amines
Amides, imides, ureasN-Aryl amides, imides, ureas
Carbamates, sulfonamidesN-Aryl carbamates, sulfonamides
Alcohols, phenolsAryl ethers

Non-Coupling Reactivity and Organocatalytic Applications

Beyond their well-established role in metal-catalyzed cross-coupling reactions, boronic acids can also participate in a range of non-coupling transformations and have emerged as versatile organocatalysts. nih.gov The Lewis acidic nature of the boron atom in this compound allows it to act as a catalyst in various organic reactions. nih.gov

Boronic acids can catalyze dehydration reactions, such as the formation of imines, enamines, and heterocycles. nih.gov They can also promote carbonyl condensation reactions, including aldol (B89426) and Knoevenagel condensations. nih.gov Furthermore, boronic acids have been employed as catalysts in acylation and alkylation reactions. nih.gov In these applications, the boronic acid activates a carbonyl group or an alcohol towards nucleophilic attack.

The potential for this compound to act as an organocatalyst is an area ripe for exploration. The bulky 3-phenylnaphthalen-1-yl group could impart unique steric and electronic properties to the catalyst, potentially leading to novel reactivity or selectivity in known transformations. For instance, chiral derivatives of this compound could be developed for asymmetric catalysis.

In terms of non-coupling reactivity, boronic acids can be converted to a variety of other functional groups. For example, oxidation of the carbon-boron bond can lead to the formation of phenols. This transformation provides a synthetic route to 3-phenylnaphthalen-1-ol (B2419528) from this compound. Additionally, the boronic acid moiety can be replaced by a halogen (e.g., bromine or iodine) or a nitro group, further expanding the synthetic utility of this compound as an intermediate.

Boronic Acid-Catalyzed Amide Bond Formation from Carboxylic Acids and Amines

The direct formation of amide bonds from carboxylic acids and amines is a fundamentally important transformation in organic synthesis, particularly in the pharmaceutical and materials sciences. While this reaction is thermodynamically favorable, it is often kinetically slow due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, various activating agents or catalysts are employed. Arylboronic acids have emerged as effective catalysts for this dehydrative condensation reaction.

The catalytic cycle of arylboronic acid-catalyzed amidation is generally understood to proceed through the formation of key intermediates. nih.govrsc.org Initially, the boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.orgresearchgate.net This process is a reversible equilibrium, and the removal of water, typically through the use of molecular sieves, is crucial to drive the reaction forward. nih.govresearchgate.net The acyloxyboronic acid is more electrophilic than the parent carboxylic acid and readily reacts with the amine nucleophile. The subsequent collapse of the resulting tetrahedral intermediate yields the desired amide and regenerates the boronic acid catalyst. rsc.org

The catalytic efficiency of arylboronic acids in this transformation is influenced by both electronic and steric factors of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring can enhance the Lewis acidity of the boron atom, thereby increasing the rate of the reaction. acs.org Conversely, the steric hindrance around the boronic acid group can also play a significant role. For instance, ortho-substituents on a phenylboronic acid can have a pronounced effect on catalytic activity. rsc.org

While specific research on the catalytic activity of this compound in amide bond formation is not extensively documented, its reactivity can be inferred from the general principles established for other arylboronic acids. The 3-phenylnaphthalen-1-yl moiety is a large, sterically demanding group. This steric bulk around the boronic acid could influence the rate of formation of the acyloxyboronic acid intermediate and its subsequent reaction with the amine.

Below is a table summarizing representative examples of amide bond formation catalyzed by various arylboronic acids, illustrating the scope and efficiency of this methodology.

Carboxylic AcidAmineBoronic Acid CatalystSolventTemperature (°C)Yield (%)
Benzoic AcidBenzylaminePhenylboronic acidToluene11095
4-Phenylbutyric AcidPiperidine3,4,5-Trifluorophenylboronic acidToluene11098
Phenylacetic AcidAniline2-Iodophenylboronic acidDichloromethane2592
Cyclohexanecarboxylic AcidMorpholine4-Methoxyphenylboronic acidXylene14088

Participation in Benzannulation Reactions for Complex Polyaromatic Synthesis

Benzannulation reactions are powerful synthetic strategies for the construction of polycyclic aromatic hydrocarbons (PAHs). These reactions involve the formation of a new benzene (B151609) ring fused to an existing aromatic system. Various methodologies have been developed to achieve benzannulation, including Diels-Alder reactions, transition metal-catalyzed cyclizations, and acid-catalyzed cyclizations. nih.govresearchgate.net

Arylboronic acids and their derivatives can be valuable precursors in the synthesis of complex polyaromatic compounds. While not typically acting as catalysts in benzannulation, they can serve as key building blocks in reactions that culminate in the formation of a new aromatic ring. For instance, arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which can then undergo subsequent intramolecular cyclization to yield fused aromatic systems.

There is a lack of specific literature detailing the direct participation of this compound in benzannulation reactions. However, its structure suggests potential utility in synthetic routes toward larger, more complex PAHs. For example, the naphthalene core could serve as a diene or a dienophile in a Diels-Alder reaction, depending on the reaction partner and conditions. More plausibly, the boronic acid functionality could be utilized in a palladium-catalyzed cross-coupling reaction with a suitably functionalized coupling partner, followed by an intramolecular annulation step to construct a new fused ring.

The synthesis of complex PAHs often involves multi-step sequences where the strategic introduction of functional groups is key. The boronic acid group in this compound allows for its incorporation into a larger molecule through cross-coupling, and the phenylnaphthalene scaffold itself can be a precursor to a more extended polycyclic system.

The following table presents examples of different types of benzannulation reactions used in the synthesis of complex polyaromatic hydrocarbons, showcasing the diversity of approaches in this field.

Reaction TypeStarting MaterialsConditionsProduct
Diels-Alder ReactionAnthracene and Maleic anhydrideXylene, reflux9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride
Palladium-Catalyzed Annulation2-Bromobiphenyl and DiphenylacetylenePd(OAc)₂, P(Cy)₃, K₂CO₃, DMF9-Phenylphenanthrene
Acid-Catalyzed Cyclization1,4-Diphenyl-1,3-butadieneAlCl₃, CS₂Naphthalene
Scholl Reaction1,1'-BinaphthylFeCl₃, CH₂Cl₂Perylene

Mechanistic and Theoretical Investigations of 3 Phenylnaphthalen 1 Yl Boronic Acid Chemistry

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving arylboronic acids. For (3-Phenylnaphthalen-1-yl)boronic acid, DFT studies would be instrumental in mapping the potential energy surfaces of its reactions, such as the critical transmetalation step in Suzuki-Miyaura coupling.

Reaction Pathways: Theoretical investigations on simpler arylboronic acids have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately model geometric structures and electronic transition parameters. lodz.pl For this compound, calculations would begin by optimizing the ground state geometry of the molecule. This would reveal key structural parameters like C-B and B-O bond lengths and the dihedral angle between the naphthalene (B1677914) ring and the boronic acid group [-B(OH)₂].

Transition State Analysis: A primary focus of DFT studies would be to locate and characterize the transition states for key reaction steps. For instance, in the base-activated Suzuki-Miyaura cycle, the reaction pathway involves the formation of a boronate species [ArB(OH)₃]⁻, which then engages with a palladium(II) complex. DFT calculations can model the interaction of the boronate of this compound with a Pd(II)-halide species, elucidating the structure of the transition state for transmetalation. The energy barrier (activation energy) calculated for this step would provide a quantitative measure of the reaction's feasibility and rate.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For arylboronic acids, the HOMO is typically localized on the aromatic system, while the LUMO is often associated with the vacant p-orbital on the boron atom. latrobe.edu.auresearchgate.net The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations would map the HOMO-LUMO distribution for this compound, revealing how the phenyl substituent influences the electronic properties of the naphthalenylboronic acid core.

Table 1. Representative Theoretical Parameters for Arylboronic Acid Analysis (Illustrative)
ParameterTypical DFT MethodInformation Gained
Optimized GeometryB3LYP/6-31G(d,p)Bond lengths, bond angles, dihedral angles
HOMO/LUMO EnergiesB3LYP/6-31G(d,p)Reactivity indices, electronic stability, charge transfer
Transition State EnergyQST2/QST3, B3LYPActivation energy, reaction rate prediction
Molecular Electrostatic Potential (MEP)B3LYP/6-31G(d,p)Electron-rich and electron-deficient regions, sites for electrophilic/nucleophilic attack

Quantitative Analysis of Boron Lewis Acidity and its Correlation with Reactivity, Stability, and Transmetalation

The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid. The strength of this Lewis acidity is a fundamental parameter that governs the compound's stability, its ability to bind to diols, and its reactivity in processes like transmetalation. nih.govmdpi.com

Lewis Acidity Measurement: The Lewis acidity of a boronic acid in aqueous solution is defined by its equilibrium with the corresponding tetrahedral boronate anion (ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺). semanticscholar.org The pKa of this equilibrium is a direct measure of Lewis acidity; a lower pKa indicates a stronger Lewis acid. For this compound, the pKa could be determined experimentally via potentiometric or spectroscopic titration. Computational models can also predict pKa values by calculating the free energy change of the boronate formation reaction. semanticscholar.org

Correlation with Reactivity and Stability: The Lewis acidity of an arylboronic acid is directly correlated with its reactivity. Generally, increasing the Lewis acidity (by introducing electron-withdrawing groups on the aryl ring) facilitates the formation of the boronate anion, which is the active species in the transmetalation step of many cross-coupling reactions. However, excessively high Lewis acidity can also lead to increased rates of undesired side reactions, such as protodeboronation (the cleavage of the C-B bond).

Role in Transmetalation: Transmetalation is a critical step in the Suzuki-Miyaura reaction, where the organic group is transferred from the boron atom to the palladium catalyst. This process is believed to proceed via the boronate species. The electronic properties of the aryl group significantly influence this step. The phenyl substituent on the naphthalene ring in this compound would be expected to modulate the electron density on the boron-bearing carbon, thereby influencing the kinetics of transmetalation. Quantitative structure-activity relationship (QSAR) studies on a series of substituted arylboronic acids often use Hammett parameters (σ) to correlate electronic effects with reaction rates, and such an approach could quantify the effect of the 3-phenyl substituent. nih.govsemanticscholar.org

Table 2. Factors Influencing Boron Lewis Acidity and Reactivity
FactorEffect on Lewis AcidityConsequence for Reactivity
Electron-Withdrawing SubstituentsIncreaseFaster boronate formation; potentially faster transmetalation but also increased protodeboronation
Electron-Donating SubstituentsDecreaseSlower boronate formation; potentially slower transmetalation but greater stability
Solvent PolarityStabilizes boronate anionShifts equilibrium towards the more reactive boronate species

Examination of Steric and Electronic Influences of the Phenyl Substituent on the Naphthalene Boronic Acid Moiety

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects and capable of participating in resonance. Its position at the 3-carbon of the naphthalene ring places it in conjugation with the boronic acid at the 1-position. This electronic communication can influence the Lewis acidity of the boron center. The extent of this effect would depend on the degree of coplanarity between the phenyl and naphthalene rings. DFT calculations could quantify this electronic influence by analyzing the charge distribution (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis) on the atoms of the boronic acid group.

Steric Effects: The phenyl substituent introduces significant steric bulk. This can influence the molecule's reactivity in several ways. Firstly, it can hinder the approach of reactants to the boronic acid group. Secondly, and perhaps more importantly, it can influence the conformation of the molecule, specifically the rotational angle between the naphthalene ring and the C-B bond. This steric hindrance can force the boronic acid group out of coplanarity with the naphthalene ring, which would, in turn, reduce resonance effects between the aromatic system and the boron's empty p-orbital. This interplay between steric and electronic effects is a common feature in substituted biaryl systems.

Spectroscopic and X-ray Crystallographic Analysis of Conformational Landscapes and Structural Deformations in Naphthalene Systems

Experimental techniques provide direct evidence of molecular structure and conformation, which is essential for validating computational models.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information for this compound in the solid state. While data for this specific molecule is not publicly available, analysis of the closely related (naphthalen-1-yl)boronic acid reveals important structural motifs. In its crystal structure, the molecule forms dimers through hydrogen bonds between the boronic acid groups. wiley-vch.de A key parameter is the dihedral angle between the plane of the naphthalene ring and the CBO₂ plane, which is approximately 40° for (naphthalen-1-yl)boronic acid. For this compound, crystallography would reveal this angle and also the twist angle between the phenyl and naphthalene rings, providing a clear picture of the molecule's preferred solid-state conformation and the extent of steric strain.

Table 3. Selected Crystallographic Data for (Naphthalen-1-yl)boronic Acid (Illustrative for Naphthalene Systems)
ParameterValueSignificance
Crystal SystemOrthorhombic / MonoclinicDescribes the symmetry of the unit cell
C-B Bond Length~1.55 - 1.59 ÅTypical length for an aryl-boron bond
B-O Bond Length~1.35 - 1.38 ÅIndicates strong B-O bonding
Naphthalene-CBO₂ Dihedral Angle~40°Shows significant twisting from planarity
Hydrogen BondingForms O-H···O bonded dimersKey intermolecular interaction governing crystal packing

Data derived from studies on analogous naphthalene boronic acids.

Spectroscopic Analysis:

¹¹B NMR Spectroscopy: This is a highly sensitive technique for probing the environment of the boron atom. The chemical shift in ¹¹B NMR can distinguish between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate ester or anion. This allows for direct monitoring of the equilibrium that defines Lewis acidity.

¹H and ¹³C NMR Spectroscopy: These techniques would confirm the molecular structure and provide information about the electronic environment of the different protons and carbons in the phenyl and naphthalene rings.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify characteristic functional group frequencies, such as the O-H stretching of the boronic acid (typically a broad band) and the B-O stretching vibrations. DFT calculations are often used to predict vibrational spectra, which can then be compared with experimental data to confirm structural assignments. nih.govmdpi.com

By combining these theoretical and experimental approaches, a detailed and robust understanding of the mechanistic chemistry of this compound can be achieved, enabling its more effective use in the synthesis of complex organic molecules.

Advanced Synthetic Applications and Future Research Directions

Strategic Utilization of (3-Phenylnaphthalen-1-yl)boronic Acid as a Versatile Building Block in Complex Molecule Synthesis

This compound is a powerful building block in organic synthesis, primarily through its participation in cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as the most prominent application, enabling the formation of carbon-carbon (C-C) bonds by coupling the boronic acid with various organic halides or triflates. organic-chemistry.orgyoutube.com This reaction is fundamental to synthesizing complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The utility of this specific boronic acid lies in its ability to introduce a bulky and rigid 3-phenylnaphthalene moiety into a target molecule. This scaffold is of significant interest in medicinal chemistry and materials science due to its photophysical properties and its potential for π-π stacking interactions. For instance, naphthalene-based scaffolds are found in numerous clinical drugs and are explored for their potential in developing new therapeutic agents. nih.gov The synthesis of sterically hindered biaryls, which can be challenging, is a key area where building blocks like this compound are crucial. semanticscholar.orgnih.gov The reaction's efficiency can be influenced by the electronic nature of the coupling partners, with electron-donating groups on the boronic acid often leading to higher yields. researchgate.net

Beyond the classic Suzuki coupling, arylboronic acids are employed in other important transformations. These include the Chan-Lam coupling for forming carbon-heteroatom bonds and arylboronic acid-catalyzed reactions for C-C bond formation using alcohols as electrophiles, which generate water as the only byproduct, aligning with green chemistry principles. bath.ac.uk The versatility of the boronic acid group allows for its conversion into other functional groups, further expanding its synthetic utility.

Development of Novel Naphthalene-Based Functional Materials Incorporating Boronic Acid Moieties

The incorporation of boronic acid moieties into naphthalene-based structures is a promising strategy for creating advanced functional materials with tailored properties for applications in sensing, drug delivery, and optoelectronics. nih.gov

Fluorescent Sensors: Naphthalene (B1677914) derivatives are well-known for their fluorescent properties. When a boronic acid group is attached to this fluorescent core, it can act as a recognition site for diol-containing molecules, such as saccharides (sugars). nih.govrsc.orgrsc.org The binding of a sugar to the boronic acid alters the electronic properties of the naphthalene system, leading to a detectable change in the fluorescence emission, such as a shift in wavelength or a change in intensity ("on-off" sensing). nih.govacs.orgresearchgate.net This principle is used to design sensors for glucose monitoring and for recognizing specific saccharide biomarkers on cell surfaces. rsc.orgrsc.org The specific substitution pattern on the naphthalene ring can significantly influence the sensor's performance, allowing for the development of ratiometric sensors that provide more reliable measurements. rsc.orgresearchgate.net

Drug Delivery Systems: Phenylboronic acid-containing polymers can be designed to be responsive to specific biological triggers, such as glucose levels or the acidic microenvironment of tumors. nih.gov These polymers can self-assemble into nanoparticles that encapsulate drugs. nih.gov The boronic acid groups can bind to glucose, causing the nanoparticles to swell and release their therapeutic cargo, offering a potential route for self-regulated insulin (B600854) delivery. nih.gov Similarly, these materials can be designed to target sialic acid, which is overexpressed on the surface of some cancer cells, enabling targeted drug delivery. nih.gov

Organic Electronics: Boron-doped polycyclic aromatic hydrocarbons (PAHs), which include naphthalene scaffolds, are an emerging class of materials for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govcityu.edu.hkrsc.org Incorporating a boron atom into the aromatic system lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be precisely tuned through chemical synthesis. researchgate.netacs.orgnih.gov This modification can transform a material's properties, for instance, turning a near-infrared dye into a blue luminophore. nih.govbohrium.com These boron-doped PAHs are being investigated as electron acceptors in organic solar cells and as emitters in next-generation OLEDs, with some exhibiting desirable properties like thermally activated delayed fluorescence (TADF). nih.govacs.org

Innovations in Catalytic Systems for Enhanced Efficiency, Sustainability, and Novel Transformations

The Suzuki-Miyaura reaction, while powerful, often relies on palladium catalysts. Research has focused on developing more efficient, robust, and sustainable catalytic systems, especially for challenging substrates like the sterically hindered this compound.

Innovations in this area include the development of advanced phosphine (B1218219) ligands, such as SPhos and AntPhos, which can significantly improve the efficiency of palladium catalysts, allowing reactions to proceed under milder conditions and with lower catalyst loadings. rsc.orgorganic-chemistry.org These ligands are crucial for activating sterically demanding aryl halides and boronic acids. rsc.orgresearchgate.net N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for palladium, forming stable and highly active catalysts for coupling reactions, including those involving aryl chlorides, which are typically less reactive than bromides or iodides. researchgate.net

To address the cost and potential toxicity of palladium, researchers are exploring catalysts based on more earth-abundant metals like copper and nickel. Copper-catalyzed systems, for example, have been developed for C-S bond formation using arylboronic acids. researchgate.net Furthermore, the development of heterogeneous catalysts, where the metal is supported on materials like zeolites or graphene, is a key area of innovation. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, improving the sustainability of the process. nih.govacs.org Photocatalysis, using visible light to drive reactions at room temperature, represents another frontier, offering a green alternative to thermally driven processes. acs.orgcam.ac.ukresearchgate.net

Catalyst SystemKey FeaturesSubstrate ScopeRef.
Pd/Phosphine Ligands (e.g., AntPhos) High reactivity for sterically hindered substrates.Di-ortho-substituted aryl halides, secondary alkylboronic acids. rsc.org
Pd/N-Heterocyclic Carbenes (NHCs) High efficiency, useful for less reactive aryl chlorides.Sterically hindered aryl chlorides and arylboronic acids. researchgate.net
Heterogeneous Cu@g-C₃N₄ Recyclable, visible-light photocatalysis, uses water as solvent.Arylboronic acids for hydroxylation. acs.org
Heterogeneous Pd-Zeolite Recyclable, shape selectivity, high yields.Aryl halides and arylboronic acids. nih.gov
Metal-Free Photocatalysis Sustainable, avoids transition metals.Arylboronic acids and nitrile imines for C-C coupling. rsc.org

Green Chemistry Approaches in the Synthesis and Application of this compound

Green chemistry principles are increasingly being applied to the synthesis and use of arylboronic acids to minimize environmental impact. A major focus is the replacement of traditional organic solvents with more environmentally benign alternatives, with water being an ideal choice. researchgate.net Palladium-catalyzed borylation and Suzuki-Miyaura reactions have been successfully performed in water, sometimes under "on-water" conditions where the reaction is accelerated at the oil-water interface. organic-chemistry.orgresearchgate.netresearchgate.net Ethanol is another green solvent that has been used for efficient transformations like the rapid ipso-hydroxylation of arylboronic acids to phenols. rsc.org

The development of catalyst-free or metal-free reactions is another key goal. For example, the ipso-hydroxylation of boronic acids can be achieved in minutes using aqueous hydrogen peroxide without a metal catalyst. rsc.org Photochemical methods that use light to generate reactive intermediates offer a way to form C-C bonds from boronic acids without the need for transition metals. rsc.org

Improving atom economy and reducing waste are also central to green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, streamline processes and reduce solvent and energy use. acs.orgacs.org For example, the Ir-catalyzed borylation of arenes can be combined in one pot with subsequent steps to directly produce arylboronic acids or aryl trifluoroborates. acs.org Additionally, developing efficient heterogeneous catalysts that can be easily recovered and reused multiple times significantly reduces waste and cost. acs.org

Emerging Frontiers in Arylboron Chemistry with Specific Relevance to Naphthalene Scaffolds

The field of arylboron chemistry continues to evolve, with new reactions and applications constantly emerging that are highly relevant to complex scaffolds like naphthalene.

A major frontier is the direct C–H borylation of aromatic compounds. This strategy allows for the synthesis of arylboronic acids by directly converting a carbon-hydrogen bond into a carbon-boron bond, bypassing the need for pre-functionalized starting materials like aryl halides. nih.govresearchgate.net Recent advances have demonstrated hydrogen bond-controlled C–H borylation, enabling site-selective functionalization at remote positions of naphthalene derivatives, a level of control that is difficult to achieve with traditional methods. chemrxiv.org This opens up new avenues for creating complex, polysubstituted naphthalene structures.

The concept of BN/CC isosterism , where a C=C double bond in a polycyclic aromatic hydrocarbon is replaced with a B–N single bond, is another exciting area. acs.org This "boron-doping" strategy profoundly alters the electronic and photophysical properties of the parent molecule, providing a powerful tool for designing novel materials for optoelectronics. researchgate.netnih.govnih.govirejournals.com Boron-doped PAHs often exhibit strong luminescence and are being explored as advanced materials for OLEDs and other electronic devices. nih.govrsc.org

In medicinal chemistry, there is growing interest in developing new boron-containing heterocyclic scaffolds inspired by the success of drugs like tavaborole (B1682936) and crisaborole. Naphthalene-based boron heterocycles are being explored as new chemotypes that may offer improved pharmacokinetic properties and biological activity against various diseases. nih.gov

Finally, the unique reactivity of boronic acids continues to be exploited in novel ways. For instance, photoredox catalysis is enabling new types of C-C cross-coupling reactions using boronic acid derivatives under mild, visible-light-driven conditions. cam.ac.uk These emerging methodologies promise to further expand the synthetic toolbox for utilizing complex building blocks like this compound in innovative ways.

Q & A

Basic: What experimental methods are recommended for characterizing the crystal structure of (3-phenylnaphthalen-1-yl)boronic acid?

Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond angles, dihedral angles, and hydrogen-bonding networks. Key parameters include:

  • Bond angles : For example, the C–B–O bond angles (e.g., O1–B1–C1 = 121.32(10)°) and aromatic ring geometries .
  • Hydrogen-bond networks : Polymorphs may exhibit distinct hydrogen-bond patterns, influencing stability and reactivity. Refinement software like SHELXL and validation tools (e.g., PLATON) ensure accuracy .
  • Thermal ellipsoid plots : Visualize atomic displacement parameters to assess structural rigidity .

Basic: How can LC-MS/MS be optimized to detect trace impurities of boronic acids in pharmaceutical intermediates?

Answer:

  • Ionization mode : Use electrospray ionization (ESI) in negative mode for underivatized boronic acids to enhance sensitivity .
  • MRM transitions : Select specific precursor-to-product ion pairs (e.g., m/z 200 → 183 for methyl phenyl boronic acid) to minimize background noise.
  • Validation parameters : Follow ICH guidelines for limit of detection (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery rates (90–110%) .

Basic: What factors influence the binding affinity of this compound with diols in aqueous solutions?

Answer:

  • pH dependence : Boronic acids bind diols via reversible ester formation, requiring a pH near the pKa (typically ~7–9) to deprotonate the B–OH group .
  • Diol geometry : 1,2- or 1,3-cis diols (e.g., fructose) exhibit stronger binding due to favorable orbital overlap with the boron vacant p-orbital .
  • Electron-withdrawing substituents : Enhance Lewis acidity of boron, increasing binding constants (e.g., fluorine substituents improve glucose affinity) .

Advanced: How do polymorphic forms of this compound affect its reactivity in Suzuki-Miyaura couplings?

Answer:

  • Crystal packing : Polymorphs with planar aromatic stacking (e.g., parallel naphthalene-phenyl alignment) may reduce solubility, slowing transmetallation in cross-coupling reactions .
  • Hydrogen-bonding networks : Intermolecular B–O⋯H–O bonds in one polymorph could stabilize the boronate intermediate, accelerating reaction rates .
  • Validation : Compare XRD data of polymorphs with kinetic profiles of coupling reactions (e.g., TOF measurements) to correlate structure-reactivity trends .

Advanced: What kinetic strategies resolve discrepancies in boronic acid-diol binding data under physiological conditions?

Answer:

  • Stopped-flow spectroscopy : Measures rapid binding kinetics (millisecond resolution). For example, kon values for fructose (~10³ M⁻¹s⁻¹) exceed glucose due to faster boronate ester formation .
  • Fluorescence quenching : Track real-time binding using dansyl-labeled boronic acids; correct for inner-filter effects at high analyte concentrations .
  • Competition assays : Use isothermal titration calorimetry (ITC) to disentangle thermodynamic (ΔH, ΔS) and kinetic contributions when multiple diols coexist .

Advanced: How can photoresponsive azobenzene-boronic acid hybrids be engineered for light-controlled drug delivery?

Answer:

  • Structural design : Attach azobenzene ortho to boron. EZ isomerization under visible light (450 nm) increases diol binding affinity by 20-fold via steric and electronic modulation .
  • Hydrogel systems : Incorporate azobenzene-boronic acid crosslinkers into PEG matrices. Red light (~630 nm) triggers ester formation, stiffening the gel for sustained release .
  • Validation : Use UV-vis spectroscopy to monitor isomerization efficiency (>90% Z-form) and MALDI-MS to confirm payload retention .

Advanced: What challenges arise in MALDI-MS analysis of peptide-(3-phenylnaphthalen-1-yl)boronic acid conjugates, and how are they addressed?

Answer:

  • Trimerization artifacts : Boronic acids form cyclic trimers (boroxines), complicating mass interpretation. Use on-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) to stabilize monomers .
  • Fragmentation patterns : Collision-induced dissociation (CID) cleaves at boronate esters. Optimize laser intensity to avoid over-dehydration (e.g., [M+H–H2O]<sup>+</sup> peaks) .
  • High-throughput screening : Combine DHB matrix with "one-bead-one-compound" libraries for rapid sequencing of branched peptides .

Advanced: How does thermal stability of this compound impact its application in high-temperature catalysis?

Answer:

  • Thermogravimetric analysis (TGA) : Pyrene-derived boronic acids degrade above 600°C, while naphthalene analogs show stability up to 300°C due to extended π-conjugation .
  • Degradation pathways : At >200°C, deboronation releases benzene, confirmed by GC-MS. Use inert atmospheres (N2) to suppress oxidation .
  • Catalyst design : Incorporate thermally stable boronic acids into MOFs for Suzuki couplings under reflux conditions (e.g., DMF at 150°C) .

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